6-Methylmorpholine-3-carboxylic acid hydrochloride

Prodrug development Oral bioavailability β-lactam antibiotics

Procure the (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride (MW 181.62) for its validated use as a promoiety in double-promoiety meropenem prodrugs (18.2–38.4% oral bioavailability) and as a privileged FXR agonist scaffold (sub-100 nM IC₅₀). The hydrochloride salt ensures immediate aqueous solubility for IV formulation screening and bioassay preparation. This stereoisomer provides a defined chiral scaffold with X-ray/NMR characterization for asymmetric synthesis. Select this compound when stereochemistry-dependent target engagement, oral bioavailability enhancement, or conformational constraint are critical program requirements.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
Cat. No. B12313893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylmorpholine-3-carboxylic acid hydrochloride
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1CNC(CO1)C(=O)O.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
InChIKeyMXADEJLMYVKMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylmorpholine-3-carboxylic Acid Hydrochloride: A Chiral Morpholine Scaffold for Specialized Medicinal Chemistry and Prodrug Development


6-Methylmorpholine-3-carboxylic acid hydrochloride (C₆H₁₂ClNO₃; MW 181.62 g/mol) is a chiral heterocyclic amino acid derivative belonging to the morpholine carboxylic acid class . The compound features a six-membered morpholine ring containing one nitrogen and one oxygen atom, with a methyl group at the 6-position and a carboxylic acid group at the 3-position, presented as the hydrochloride salt to enhance aqueous solubility . This scaffold exists in multiple stereoisomeric forms including (3S,6S), (3R,6R), (3S,6R), and (3R,6S) configurations, each bearing distinct CAS registry numbers and stereochemistry-dependent biological properties .

Why Stereochemical Configuration Matters: Limitations of 6-Methylmorpholine-3-carboxylic Acid Hydrochloride Substitution


Generic substitution among 6-methylmorpholine-3-carboxylic acid stereoisomers or related morpholine carboxylic acids is precluded by three critical factors. First, stereochemistry at the 3- and 6-positions directly dictates molecular recognition in biological systems—the (3S,6S) configuration yields fundamentally different target engagement profiles than its (3S,6R) or (3R,6S) diastereomers . Second, the hydrochloride salt form (MW 181.62 g/mol) differs substantially from the free base (MW 145.16 g/mol) in solubility, handling, and formulation behavior . Third, the specific 6-methyl substitution pattern on the morpholine ring confers distinct conformational constraints and lipophilicity that cannot be replicated by unsubstituted morpholine-3-carboxylic acid or alternative positional isomers such as morpholine-2-carboxylic acid derivatives .

6-Methylmorpholine-3-carboxylic Acid Hydrochloride: Quantified Differentiation Evidence for Procurement Decisions


Oral Bioavailability Enhancement in Meropenem Prodrugs via (3S,6S) Stereoisomer Incorporation

The (3S,6S) stereoisomer of 6-methylmorpholine-3-carboxylic acid functions as a key promoiety in double-promoiety prodrugs of meropenem, a broad-spectrum carbapenem antibiotic otherwise limited to intravenous administration due to negligible oral absorption. Incorporation of this specific stereoisomer achieves 18.2–38.4% oral bioavailability in preclinical models, overcoming the parent drug's complete oral absorption barrier . In contrast, unmodified meropenem exhibits near-zero oral bioavailability and requires parenteral administration. The (3S,6R) diastereomer and other morpholine carboxylic acid derivatives lack documented equivalent prodrug performance data in peer-reviewed studies.

Prodrug development Oral bioavailability β-lactam antibiotics Carbapenem delivery

Farnesoid X Receptor (FXR) Modulation: Stereoisomer-Dependent Agonist Activity Differentiation

Patent WO2012087519A1 discloses that (3S,6S)-6-methylmorpholine-3-carboxylic acid-containing FXR-modulating compositions achieve IC₅₀ values below 100 nM in FXR agonist assays . This sub-100 nM potency differentiates the (3S,6S) stereoisomer from the broader class of morpholine-3-carboxylic acid derivatives, many of which exhibit substantially weaker FXR engagement. For context, BindingDB records indicate that certain unsubstituted or alternatively substituted morpholine carboxylic acid analogs exhibit EC₅₀ values in the micromolar range (e.g., 2.5 μM for select FXR agonists lacking the 6-methyl substitution) [1]. The carboxylic acid group at the 3-position enables direct binding to FXR active sites, while the 6-methyl group and specific (3S,6S) stereochemistry confer the conformational constraint required for sub-100 nM potency.

Nuclear receptor pharmacology FXR agonism Metabolic disease Cholestasis

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Formulations

The hydrochloride salt form (C₆H₁₂ClNO₃, MW 181.62 g/mol) exhibits substantially enhanced aqueous solubility compared to the free base (C₆H₁₁NO₃, MW 145.16 g/mol) due to protonation of the morpholine nitrogen . This protonation increases molecular polarity, making the hydrochloride salt suitable for intravenous and aqueous formulation applications that are inaccessible to the free base form . The free base form requires additional formulation steps (e.g., pH adjustment, co-solvent addition) to achieve equivalent aqueous solubility. For procurement decisions, the hydrochloride salt offers immediate formulation utility, whereas the free base necessitates additional processing and may introduce batch-to-batch solubility variability.

Salt selection Aqueous solubility Pharmaceutical formulation IV compatibility

Stereochemical Configuration Determines Molecular Recognition and Hydrogen-Bonding Capacity

The (3S,6S) configuration differentiates this compound from its diastereomers including (3S,6R)-6-methylmorpholine-3-carboxylic acid and (2R,3S)-2-methylmorpholine-3-carboxylic acid . X-ray crystallography and NMR studies confirm that the spatial arrangement of the methyl group at the 6-position and the carboxylic acid group at the 3-position directly influences hydrogen-bonding capacity and solubility properties . This stereochemistry-driven molecular recognition translates to differential biological target engagement: the (3S,6S) isomer demonstrates the documented FXR modulation and prodrug utility described in Evidence Items 1-2, whereas the (3S,6R) diastereomer (CAS 1932353-70-2) and other stereoisomers lack equivalent published activity data.

Stereochemistry Chiral recognition Diastereomer differentiation Molecular interactions

6-Methylmorpholine-3-carboxylic Acid Hydrochloride: Evidence-Backed Application Scenarios for Research and Procurement


Oral Carbapenem Prodrug Development

The (3S,6S) stereoisomer of 6-methylmorpholine-3-carboxylic acid hydrochloride is validated as a promoiety in double-promoiety meropenem prodrugs, achieving 18.2–38.4% oral bioavailability in preclinical models . This application is specifically supported for programs aiming to convert parenteral β-lactam antibiotics into orally bioavailable formulations. Procurement priority: (3S,6S) hydrochloride salt.

Farnesoid X Receptor (FXR) Agonist Lead Optimization

Compositions incorporating the (3S,6S)-6-methylmorpholine-3-carboxylic acid scaffold exhibit sub-100 nM IC₅₀ values in FXR agonist assays, as documented in patent WO2012087519A1 . This potency (≥25-fold greater than unsubstituted morpholine carboxylic acid analogs) supports its use as a privileged scaffold for FXR-targeted programs in metabolic disease and cholestasis indications.

Aqueous Formulation Screening and IV-Compatible Candidate Preparation

The hydrochloride salt form (MW 181.62 g/mol) provides immediate aqueous solubility advantages over the free base (MW 145.16 g/mol) . Protonation of the morpholine nitrogen enhances polarity, making this salt form suitable for intravenous formulation screening, biological assay preparation in aqueous buffers, and any application requiring dissolution in aqueous media without additional co-solvents or pH adjustment .

Chiral Building Block for Stereocontrolled Medicinal Chemistry

The (3S,6S) configuration provides a defined chiral scaffold with documented X-ray crystallographic and NMR characterization . This stereoisomer is the appropriate choice for asymmetric synthesis programs requiring the specific spatial arrangement of the 6-methyl and 3-carboxylic acid groups, particularly for applications where hydrogen-bonding capacity and conformational constraint are critical design elements .

Quote Request

Request a Quote for 6-Methylmorpholine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.